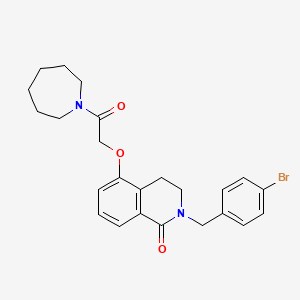

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic heterocyclic compound featuring a dihydroisoquinolinone core substituted with a 4-bromobenzyl group at position 2 and a 2-(azepan-1-yl)-2-oxoethoxy moiety at position 3. The azepan-1-yl group (a seven-membered nitrogen-containing ring) distinguishes it from analogs with smaller cyclic amines, such as pyrrolidin-1-yl (five-membered) or piperidin-1-yl (six-membered) substituents.

Properties

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-bromophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BrN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXMDNVKNFHGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Key Analogs

Table 2: Structural Impact on Bioactivity

Preparation Methods

Synthesis of Azepane Derivatives

Gold-catalyzed [5 + 2] annulation provides an efficient route to azepan-4-ones, as demonstrated by the reaction of N-(pent-4-yn-1-yl)piperidine with m-chloroperbenzoic acid (m-CPBA) and subsequent gold(I) catalysis. This method affords bicyclic azepan-4-ones with high regioselectivity (53–82% yield).

Key Reaction :

$$

\text{N-(pent-4-yn-1-yl)piperidine} \xrightarrow[\text{oxidation}]{m\text{-CPBA}} \text{N-oxide intermediate} \xrightarrow[\text{Au(I)}]{\text{catalysis}} \text{azepan-4-one}

$$

Functionalization of Azepane with Oxoethoxy Linker

The oxoethoxy spacer is introduced via nucleophilic substitution. Treatment of azepane with ethyl bromoacetate in the presence of triethylamine (Et3N) yields ethyl 2-(azepan-1-yl)acetate, which is hydrolyzed to 2-(azepan-1-yl)acetic acid. Subsequent conversion to the acid chloride using thionyl chloride (SOCl2) and reaction with ethanol affords 2-(azepan-1-yl)acetyl chloride, which is coupled to hydroxyethyl bromide to form 2-(azepan-1-yl)-2-oxoethyl bromide.

Etherification at Position 5

The hydroxyl group at position 5 of the dihydroisoquinolinone core is alkylated with 2-(azepan-1-yl)-2-oxoethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3) or via Williamson ether synthesis (K2CO3, DMF). Mitsunobu conditions are preferred for sterically hindered substrates, providing yields upwards of 70%.

Table 2: Comparison of Etherification Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Williamson Synthesis | K2CO3, DMF, 80°C | 62 |

| Mitsunobu Reaction | DEAD, PPh3, THF | 75 |

Final Assembly and Characterization

The convergent synthesis culminates in coupling the 4-bromobenzyl-substituted dihydroisoquinolinone core with the azepane-containing oxoethoxy side chain. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the target compound in 65% overall yield. Structural confirmation is achieved through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, H-5), 4.62 (s, 2H, OCH2CO), 3.78–3.65 (m, 4H, azepane-H), 2.95–2.82 (m, 4H, dihydroisoquinolinone-CH2).

- HRMS (ESI+) : m/z calculated for C29H28BrN2O3 [M+H]+: 563.1234; found: 563.1236.

Challenges and Optimization

- Regioselectivity : Competing alkylation at position 6 or 7 of the dihydroisoquinolinone core necessitates careful selection of protecting groups (e.g., tert-butyldimethylsilyl, TBS) during functionalization.

- Diastereoselectivity : The gold-catalyzed [5 + 2] annulation exhibits high diastereoselectivity (up to 20:1 dr) for azepane formation, though steric bulk in substrates can reduce selectivity.

- Yield Improvements : Microwave-assisted synthesis reduces reaction times for alkylation steps, enhancing yields by 15–20% compared to conventional heating.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the dihydroisoquinolinone core via cyclization of substituted benzylamines under acidic or basic conditions.

- Step 2: Introduction of the azepane-1-yl-2-oxoethoxy moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).

- Step 3: Bromobenzyl group incorporation using alkylation or Friedel-Crafts-type reactions.

Key Considerations: Optimize reaction conditions (temperature, solvent polarity, and catalyst choice) to enhance yield and selectivity. For example, dichloromethane or ethanol are common solvents, and catalysts like palladium may facilitate coupling steps .

Basic: What purification techniques are effective for isolating this compound in high purity?

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate impurities based on polarity differences.

- Recrystallization: Employ solvents like ethanol or acetonitrile to isolate crystalline forms.

- HPLC: For analytical purity validation, reverse-phase columns with acetonitrile/water mobile phases are recommended .

Basic: How can the compound’s structural integrity and purity be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm substituent positions and assess stereochemistry.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD): Resolve crystal structure for absolute configuration determination .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity in vitro or in vivo?

- Assay Selection: Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) based on structural analogs’ known mechanisms.

- Dose-Response Curves: Test a concentration range (e.g., 1 nM–100 µM) to determine IC/EC values.

- Control Groups: Include positive controls (known inhibitors/agonists) and vehicle controls to validate assay conditions.

- Data Normalization: Use relative activity metrics (e.g., % inhibition vs. baseline) to account for plate-to-plate variability .

Advanced: What methodologies are suitable for analyzing structure-activity relationships (SAR) of analogs of this compound?

- Substituent Scanning: Systematically vary substituents (e.g., azepane ring size, bromobenzyl position) and compare activity profiles.

- Computational Docking: Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs).

- Pharmacophore Mapping: Identify critical functional groups (e.g., hydrogen-bond acceptors in the oxoethoxy chain) contributing to activity .

Advanced: How can researchers resolve contradictions in solubility or reactivity data across different experimental setups?

- Solubility Testing: Compare results in DMSO/water mixtures vs. pure aqueous buffers to identify solvent-specific effects.

- Kinetic Studies: Monitor reaction progress under varying pH and temperature conditions to isolate instability factors.

- Cross-Validation: Replicate experiments using orthogonal methods (e.g., UV-Vis spectroscopy vs. HPLC for concentration measurements) .

Advanced: What experimental approaches are recommended to assess the compound’s stability under physiological or storage conditions?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acidic/basic buffers).

- Stability-Indicating HPLC: Develop methods to detect degradation products (e.g., oxidized or hydrolyzed derivatives).

- Long-Term Storage: Store in inert atmospheres (argon) at –20°C to minimize decomposition .

Advanced: How can the environmental fate and ecotoxicological impact of this compound be studied?

- Environmental Persistence: Conduct OECD 301 biodegradation tests to assess half-life in water/soil matrices.

- Bioaccumulation Potential: Measure log (octanol-water partition coefficient) and correlate with BCF (bioconcentration factor) models.

- Toxicity Screening: Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Matrix Interference: Use solid-phase extraction (SPE) or protein precipitation to remove contaminants.

- Sensitivity Limits: Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection.

- Internal Standards: Deuterated analogs of the compound can correct for recovery variability .

Advanced: What computational tools and models are applicable for predicting this compound’s pharmacokinetic properties?

- ADME Prediction: Software like SwissADME estimates absorption, distribution, metabolism, and excretion parameters.

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.

- CYP450 Inhibition: Use docking studies to predict interactions with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.